N-Phenylfuran-2-sulfonamide
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Overview
Description
N-Phenylfuran-2-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a phenyl ring and a furan ring. Sulfonamides have been widely studied and utilized due to their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Phenylfuran-2-sulfonamide can be synthesized through the reaction of furan-2-sulfonyl chloride with aniline in the presence of a base. The reaction typically involves the nucleophilic attack of the amine group on the sulfonyl chloride, resulting in the formation of the sulfonamide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine or pyridine is used to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, improved safety, and higher yields. The use of automated systems also reduces the risk of human error and ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-Phenylfuran-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or nitric acid.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-Phenylfuran-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Medicine: Sulfonamide derivatives are known for their therapeutic properties, and this compound is being explored for its potential use in drug development.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of N-Phenylfuran-2-sulfonamide involves the inhibition of enzymes that are essential for the survival of microorganisms. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. By inhibiting this enzyme, sulfonamides prevent the formation of folic acid, which is necessary for DNA synthesis and cell division in bacteria .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with a similar mechanism of action.
Sulfadiazine: Another sulfonamide used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethoxazole: Commonly used in combination with trimethoprim for its antibacterial properties.
Uniqueness
N-Phenylfuran-2-sulfonamide is unique due to the presence of both a furan ring and a phenyl ring, which can impart distinct chemical and biological properties. The furan ring can undergo various chemical transformations, making it a versatile building block in organic synthesis. Additionally, the combination of the sulfonamide group with the furan ring may enhance its biological activity compared to other sulfonamides .
Properties
Molecular Formula |
C10H9NO3S |
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Molecular Weight |
223.25 g/mol |
IUPAC Name |
N-phenylfuran-2-sulfonamide |
InChI |
InChI=1S/C10H9NO3S/c12-15(13,10-7-4-8-14-10)11-9-5-2-1-3-6-9/h1-8,11H |
InChI Key |
LDBKVCWPPRRRDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CO2 |
Origin of Product |
United States |
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